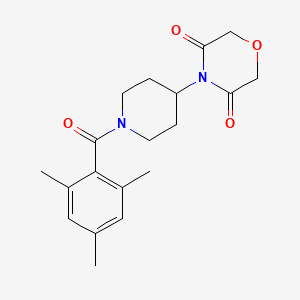

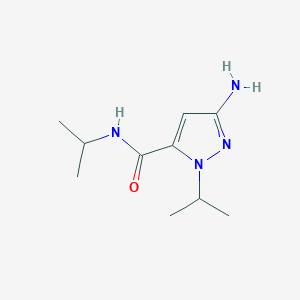

![molecular formula C25H19N3O2S B2706551 2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958703-82-7](/img/structure/B2706551.png)

2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

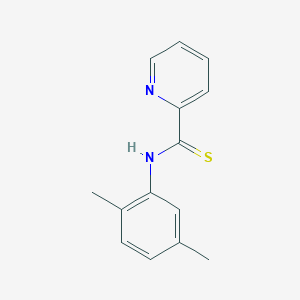

The compound “2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Aplicaciones Científicas De Investigación

Anticonvulsant and Antidepressant Applications

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. A study by Amir, Ali, and Hassan (2013) details the synthesis of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones, demonstrating significant anticonvulsant potential without motor impairment effects. The mechanism is speculated to involve increased GABA concentration in the brain, hinting at the compound's role in modulating neurotransmitter levels (Amir, Ali, & Hassan, 2013).

Mechanochemical C–N Coupling Reactions

In the realm of green chemistry, Bera, Bhanja, and Mal (2022) explored the use of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in mechanochemical conditions to synthesize benzimidazoles and quinazolin-4(3H)-ones through C–N coupling reactions. This solvent-free method highlights an innovative approach to forming quinazolinone derivatives, suggesting potential applications in sustainable chemical synthesis (Bera, Bhanja, & Mal, 2022).

Analgesic and Anti-inflammatory Agents

Alagarsamy, Murugesan, and Sheorey (2008) reported on the synthesis and evaluation of novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties. Their findings indicate that some derivatives in this class show moderate potency in analgesic and anti-inflammatory activities compared to standard drugs, with a lower ulcerogenic potential, suggesting their therapeutic potential (Alagarsamy, Murugesan, & Sheorey, 2008).

Fluorescence Properties and Synthesis Techniques

The fluorescence properties of quinazolinone derivatives have also been studied. Fang et al. (2014) developed a one-pot method for synthesizing benzo[4,5]imidazo[1,2-a]quinazoline derivatives, exploring their fluorescence properties for potential applications in materials science and biological imaging. This synthesis approach demonstrates the versatility of quinazolinone derivatives in chemical synthesis and their potential utility in developing fluorescent markers (Fang et al., 2014).

Propiedades

IUPAC Name |

2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c29-22(18-11-5-2-6-12-18)16-31-25-27-20-14-8-7-13-19(20)23-26-21(24(30)28(23)25)15-17-9-3-1-4-10-17/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBCDKTVMXPTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

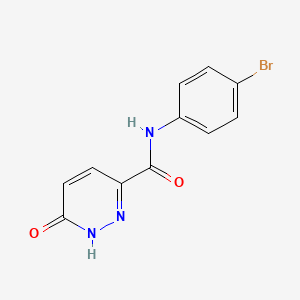

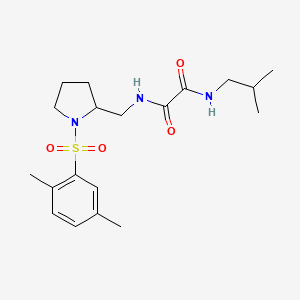

![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)

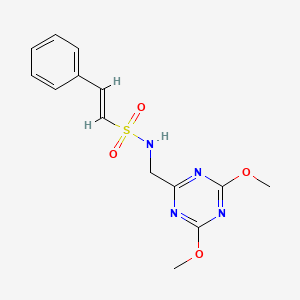

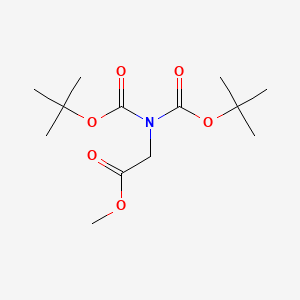

![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)

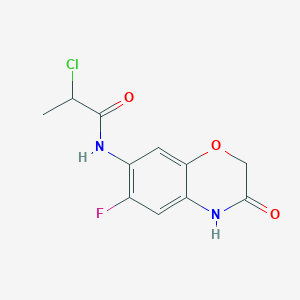

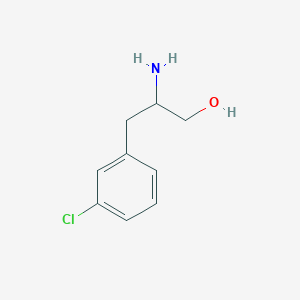

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)